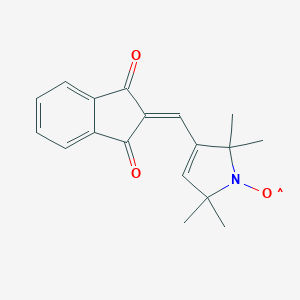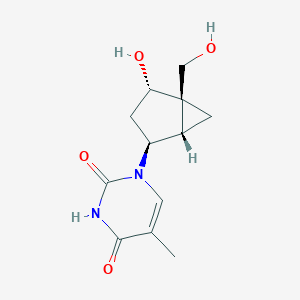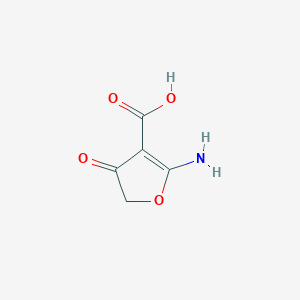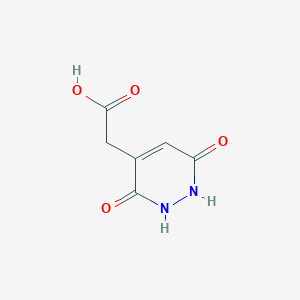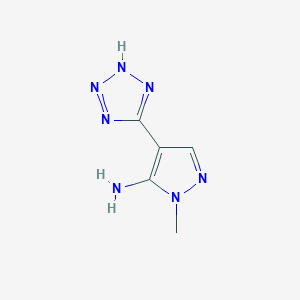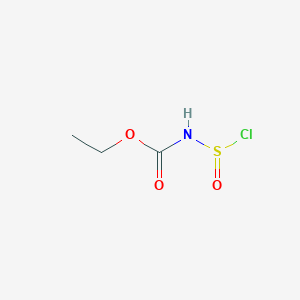![molecular formula C10H6F3NO2 B055452 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 122454-46-0](/img/structure/B55452.png)
3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves direct methods under mild conditions, such as the synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)- 1,3-diketonates using sodium nitrite/acetic acid systems. This method indicates a potential pathway for synthesizing compounds with similar structures to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile under mild conditions (Filyakova et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, has been determined using X-ray crystallography, providing insights into the geometrical configuration and bonding patterns that could be relevant for understanding the structure of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Filyakova et al., 2017).
Chemical Reactions and Properties
Research into the reactivity and properties of closely related compounds suggests the potential for engaging in a variety of chemical reactions, including the formation of novel quinoxaline derivatives through reactions with diaminoarenes, indicating a wide range of chemical versatility that could also apply to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Boltacheva et al., 2019).
Physical Properties Analysis
The physical properties of compounds structurally related to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, such as solubility, melting points, and crystal structure, have been extensively studied, highlighting the importance of fluorinated groups in influencing these characteristics. For example, studies on trifluoromethylated alcohols have elucidated the role of fluorinated substituents in affecting solubility and melting points, which could be relevant for assessing the physical properties of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Singh et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, have been a focus for compounds with similar functional groups. For instance, the synthesis and reactivity of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanylidene)-succinates provide insights into the nucleophilic and electrophilic properties that could be expected from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile (Yavari et al., 2004).
Scientific Research Applications
Synthesis and Catalytic Applications :
- Study 1 : Yavari et al. (2004) reported the synthesis of highly-functionalized salt-free ylides, which include derivatives of 3-Oxo-2-phenyl-butanenitrile, through a reaction with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. This synthesis resulted in a mixture of two geometrical isomers due to restricted rotation around the carbon-carbon partial double bond, suggesting potential applications in organic synthesis and catalysis (Yavari, Islami, Habibi, Ahmad Momeni Tikdari, & Ebrahimi, 2004).
Development of Novel Compounds for Electrochemical Applications :
- Study 2 : Kamiloğlu et al. (2018) synthesized new compounds with a structure similar to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, which were used in the creation of novel peripherally tetra-substituted phthalocyanines. These compounds exhibited properties conducive to electrochemical technologies, as indicated by their electrochemical and spectroelectrochemical properties (Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Applications in Polymer and Materials Science :
- Study 3 : Pereira et al. (2002) investigated the effect of diluting Bis-GMA (a common dental composite component) with CH3Bis-GMA, a compound similar in structure to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. This research focused on improving properties like polymerization shrinkage and water sorption in dental composites, indicating potential applications in materials science (Pereira, Nunes, & Kalachandra, 2002).
Pharmaceutical and Biological Applications :
- Study 4 : Behbehani et al. (2011) used 2-arylhdrazononitriles, structurally related to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, for the preparation of various heterocyclic substances with promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Safety And Hazards
properties
IUPAC Name |
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQGBBCANKWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380429 | |
| Record name | 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
CAS RN |
122454-46-0 | |
| Record name | 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122454-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





